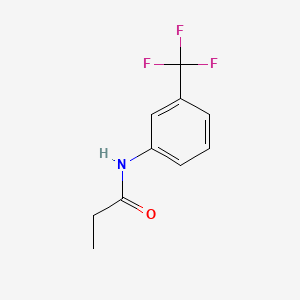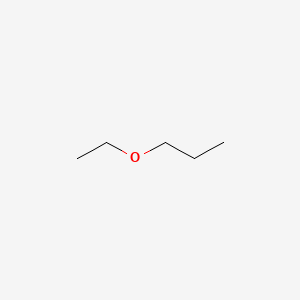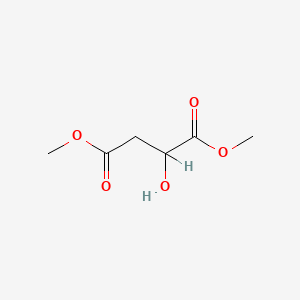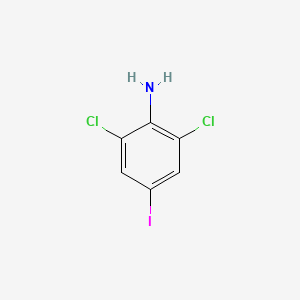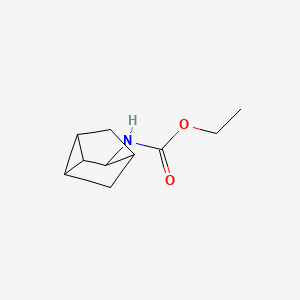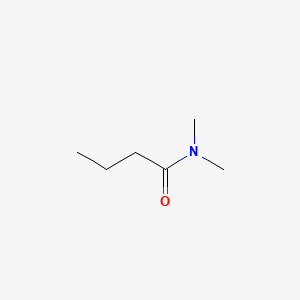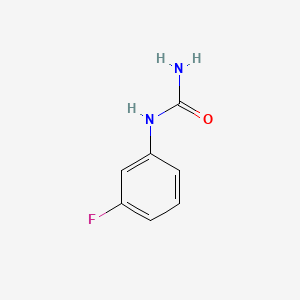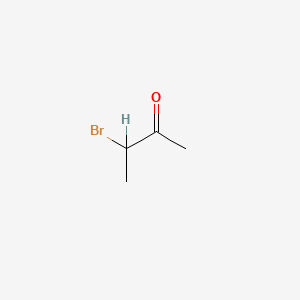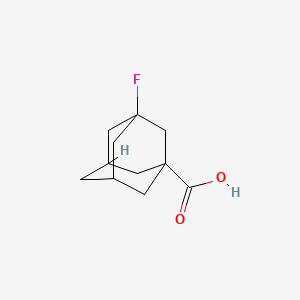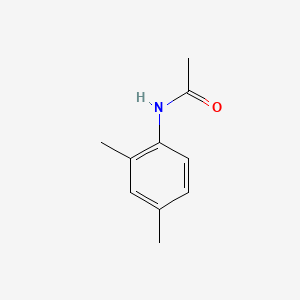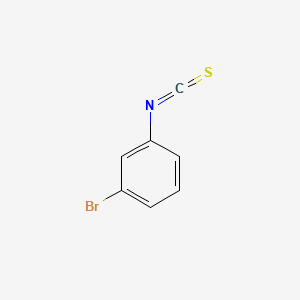![molecular formula C21H31F B1330459 1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene CAS No. 82832-27-7](/img/structure/B1330459.png)
1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene" is not directly studied in the provided papers. However, the papers do provide insights into related fluorinated benzene compounds and cyclohexane derivatives, which can be useful in understanding the chemical behavior and properties of similar compounds. For instance, the study of photophysical properties of 1,4-bis(phenylethynyl)benzene can shed light on the fluorescence behavior of benzene derivatives . The synthesis and crystal structure of a crowded fluorinated benzene compound , as well as the interaction between fluorocyclohexanes and benzene , are particularly relevant to the analysis of the target compound.
Synthesis Analysis
The synthesis of fluorinated benzene derivatives, such as the one described in paper , involves the transformation of fluoro(triisopropylsilyl)acetylene into a highly crowded fluorinated benzene. This process can be achieved through thermochemical or photochemical means, resulting in excellent yields. The synthesis of fluorocyclohexanes, as discussed in paper , involves fluorination of benzene over CoF3, followed by separation techniques like fractional distillation and preparative scale GLC. These methods could potentially be adapted for the synthesis of "1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene" by incorporating the appropriate substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated benzene derivatives is crucial for understanding their chemical behavior. X-ray crystallography, as used in paper , provides detailed information about the molecular structure of such compounds. The study of particularly strong C-H···π interactions between benzene and fluorocyclohexanes also contributes to the understanding of molecular interactions that could be present in "1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene".
Chemical Reactions Analysis
The reactivity of fluorinated benzene compounds can be influenced by the presence of fluorine atoms and their positions on the benzene ring. For example, the benzylic functionalization of phenyl all-cis-2,3,5,6-tetrafluorocyclohexane provides access to various building blocks, indicating that the benzylic position in fluorinated benzene compounds is reactive and can undergo further chemical transformations. This information can be extrapolated to predict the reactivity of the benzylic position in "1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene".
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often distinct from their non-fluorinated counterparts. The photophysical measurements of 1,4-bis(phenylethynyl)benzene and the solid-state fluorescence changes in crystals of benzo[b]naphtho[1,2-d]furan-6-one-type fluorophores highlight the impact of structure and solvent interactions on the fluorescence properties. These studies suggest that "1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene" may also exhibit unique photophysical properties, which could be further investigated using similar experimental approaches.
Wissenschaftliche Forschungsanwendungen
Application 1: Detoxification of Fluorinated Liquid Crystal Monomers
- Summary of Application : This compound is used in the study of the detoxification of fluorinated liquid crystal monomers (LCMs). LCMs are emerging as new persistent organic pollutants .
- Methods of Application : The structure-reactivity relationships of fluorinated LCMs subject to photocatalysis-generated oxidation species were investigated .
- Results : The degradation rate constant of BBDB was 3.0, 2.6, and 6.8 times higher than DPrCB, TPrCB and ECTB, respectively . The detoxification processes of BBDB, DPrCB and TPrCB included carbon bond cleavage and benzene ring opening .
Application 2: Crystal Structure Analysis
- Summary of Application : The crystal structure of 1-fluoro-4-(p-tolylethynyl)benzene, a similar compound, was analyzed .
- Methods of Application : The crystal structure was obtained from a hexane solution after 6 hours .
- Results : The molecular structure is shown in the figure provided in the source . The crystal data and atomic coordinates are also provided .
-
Chemical Synthesis : This compound is often used in the synthesis of other complex organic compounds . It’s used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
-
Research Use : 1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene is often used in research settings. It’s not intended for human or veterinary use.
-
Chemical Synthesis : This compound is often used in the synthesis of other complex organic compounds . It’s used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
-
Research Use : 1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene is often used in research settings. It’s not intended for human or veterinary use.
Eigenschaften
IUPAC Name |
1-fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31F/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(22)15-13-20/h12-19H,2-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKODGORUTZMKPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342134 |
Source


|
| Record name | 1-fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene | |
CAS RN |
82832-27-7 |
Source


|
| Record name | 1-fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


